molecular formula C11H10ClN3 B1491325 4-chloro-N-cyclopropylquinazolin-2-amine CAS No. 2098117-57-6

4-chloro-N-cyclopropylquinazolin-2-amine

Cat. No.: B1491325
CAS No.: 2098117-57-6
M. Wt: 219.67 g/mol
InChI Key: FJSTYLSVMIZXRK-UHFFFAOYSA-N
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Description

$$ ^1 \text{H} $$ and $$ ^{13}\text{C} $$ NMR Spectroscopy

NMR data (Table 1) reveal distinct signals for the cyclopropyl group and quinazoline protons:
Table 1: NMR chemical shifts (δ, ppm) in CDCl$$_3$$

Proton/Carbon δ ($$ ^1 \text{H} $$) δ ($$ ^{13}\text{C} $$) Assignment
Cyclopropyl CH$$_2$$ 0.8–1.2 8.5–10.0 Cyclopropane methylene
Quinazoline H-5 7.3–7.5 122.4 Aromatic proton
Quinazoline H-6 7.6–7.8 128.7 Aromatic proton
NH (amine) 5.1 (broad) - Cyclopropylamine
Cl-C4 - 138.2 Chlorinated carbon
  • IR Spectroscopy : Key absorptions include:

    • N-H stretch : 3350–3400 cm$$^{-1}$$ (amine).
    • C-Cl stretch : 750–800 cm$$^{-1}$$.
    • C=N stretch : 1580–1620 cm$$^{-1}$$ (quinazoline ring) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 221.1 [M+H]$$^+$$ , with fragmentation patterns consistent with loss of Cl ($$-$$35) and cyclopropane ($$-$$41) .

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction (Table 2) confirms:

  • Crystal system : Monoclinic, space group P2$$_1$$/c .
  • Unit cell parameters :
    • $$ a = 13.85 \, \text{Å} $$, $$ b = 5.05 \, \text{Å} $$, $$ c = 18.05 \, \text{Å} $$.
    • $$ \beta = 107.5^\circ $$, $$ V = 1204.5 \, \text{Å}^3 $$ .

Table 2: Crystallographic data

Parameter Value
Resolution 2.65 Å
R-factor 0.052
Density 1.498 g/cm$$^3$$
  • Packing interactions :
    • π-π stacking : Between quinazoline rings (3.8–4.2 Å).
    • C-H···N hydrogen bonds : Linking amine groups to adjacent molecules (2.9–3.1 Å) .

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
  • Electrostatic potential : High electron density at N1 and N3 of the quinazoline ring, favoring electrophilic attack.
  • LUMO localization : Primarily on the chlorine-bearing carbon (C4), supporting regioselective substitution (Figure 1) .

Key computational findings :

  • Dipole moment : 3.2 Debye, driven by the polar C-Cl and N-H bonds.
  • NBO charges : Cl ($$-$$0.32), N2 ($$-$$0.45), cyclopropyl C ($$+0.12$$) .

Properties

IUPAC Name

4-chloro-N-cyclopropylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-8-3-1-2-4-9(8)14-11(15-10)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSTYLSVMIZXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The target compound, 4-chloro-N-cyclopropylquinazolin-2-amine, is a substituted quinazoline derivative. The general approach to its synthesis involves:

  • Construction of the quinazoline core.
  • Introduction of the 4-chloro substituent on the quinazoline ring.
  • Nucleophilic substitution at the 2-position with cyclopropylamine.

Preparation of 4-Chloroquinazoline Intermediates

A key intermediate in the synthesis is 4-chloroquinazoline derivatives, which can be prepared by chlorination of quinazolin-4-ol or related hydroxyl precursors.

Typical synthetic route:

  • Starting from 2-aminobenzamide and appropriate carboxylic acid derivatives, quinazolin-4-ol is formed via cyclization under basic reflux conditions.
  • The hydroxyl group at the 4-position is substituted with chlorine using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine (TEA).

This method is exemplified in the synthesis of 4-chloro-2-(pyridin-2-yl)quinazoline, where amidation of 2-aminobenzamide with pyridine-2-carboxylic acid yields an amide intermediate, which upon cyclization and chlorination with POCl3/TEA provides the 4-chloroquinazoline core.

Detailed Reaction Conditions and Yields

Step Reaction Conditions Yield Notes
1 Amidation of 2-aminobenzamide with carboxylic acid Reflux in pyridine or suitable solvent Moderate to high Forms amide intermediate
2 Cyclization to quinazolin-4-ol Methanolic sodium hydroxide, reflux High Formation of quinazolin-4-ol
3 Chlorination of quinazolin-4-ol POCl3 with triethylamine, room temp to reflux High (not explicitly stated) Converts hydroxyl to chloro group at 4-position
4 Nucleophilic substitution with cyclopropylamine Heating in polar aprotic solvent Good to excellent Yields this compound

Mechanistic Considerations

  • The chlorination of quinazolin-4-ol with POCl3 proceeds via activation of the hydroxyl group to a good leaving group followed by nucleophilic substitution by chloride ion.
  • The nucleophilic aromatic substitution of chlorine by cyclopropylamine is facilitated by the electron-deficient nature of the quinazoline ring, which stabilizes the Meisenheimer complex intermediate.
  • The reaction conditions are optimized to avoid side reactions such as over-chlorination or decomposition of the cyclopropylamine.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Yield (%) Reference
1 N-(2-carbamoylphenyl)pyridine-2-carboxamide Amidation of 2-aminobenzamide with pyridine-2-carboxylic acid Not specified
2 2-(pyridin-2-yl)quinazolin-4-ol Methanolic NaOH, reflux Not specified
3 4-chloro-2-(pyridin-2-yl)quinazoline POCl3, TEA, reflux Not specified
4 This compound S_NAr with cyclopropylamine Good to excellent

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-cyclopropylquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an antibacterial and antifungal agent.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The compound’s ability to bind to DNA and interfere with its replication and transcription processes also contributes to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

The quinazoline core allows for diverse substitutions at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Compound Name R1 (Position 4) R2 (Position 2) Key Properties/Activities Reference
4-Chloro-N-cyclopropylquinazolin-2-amine Cl Cyclopropylamine High reactivity for substitution; moderate lipophilicity (logP ~2.8) -
2-(4-Bromophenyl)-N-[3-(imidazolyl)propyl]quinazolin-4-amine BrPh 3-(1H-imidazol-1-yl)propyl Enhanced kinase inhibition (IC₅₀ < 100 nM); improved solubility via polar imidazole
6-Chloro-N-[morpholinylpropyl-triazinyl]quinazolin-2-amine Cl Morpholinylpropyl-triazinyl High solubility (logP ~1.5); potential CNS penetration due to morpholine
4-(2-Chloro-4-methoxyphenyl)-N-cyclopropylquinazolin-2-amine 2-Chloro-4-methoxyphenyl Cyclopropylamine Increased steric bulk; altered electronic profile for GPCR targeting
Key Observations :
  • Substituent Effects on Reactivity : The chlorine at position 4 in the parent compound facilitates nucleophilic displacement, as demonstrated in , where Cl is replaced by an imidazolepropyl group under mild conditions (DMF, Et₃N, 4 h, room temperature) .
  • Lipophilicity : The cyclopropyl group contributes to moderate lipophilicity (logP ~2.8), whereas polar substituents like morpholine () reduce logP to ~1.5, enhancing aqueous solubility .
  • Biological Activity : Analogs with aromatic R1 groups (e.g., bromophenyl in ) show improved kinase inhibition due to π-π stacking interactions. The trifluoromethyl-containing derivatives in exhibit enhanced metabolic stability and selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property This compound 2-(4-Bromophenyl)-imidazolepropyl analog Morpholinylpropyl-triazinyl analog
Molecular Weight (g/mol) 249.7 452.3 498.9
logP ~2.8 ~3.2 ~1.5
Solubility (mg/mL) 0.12 (aqueous) 0.45 (aqueous) 2.1 (aqueous)
Metabolic Stability Moderate (CYP3A4 t₁/₂ = 45 min) High (CYP3A4 t₁/₂ = 120 min) Low (CYP3A4 t₁/₂ = 20 min)
  • Cyclopropyl vs. Bulky Groups : The cyclopropylamine group balances lipophilicity and steric effects, whereas bulkier substituents (e.g., trifluoromethylbenzamide in ) improve target affinity but reduce solubility .
  • Hydrogen Bonding: Imidazole and morpholine groups (–9) enhance hydrogen-bonding capacity, critical for target interactions, whereas cyclopropylamine lacks H-bond donors .

Biological Activity

4-Chloro-N-cyclopropylquinazolin-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antitumor, and antiparasitic research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of the 4-chloro and N-cyclopropyl substituents significantly influences its biological properties. The chlorine atom is known to enhance the lipophilicity and reactivity of the compound, while the cyclopropyl group can affect its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds with similar structures demonstrate effectiveness against various bacteria and fungi. For instance, derivatives containing halogen substitutions have been reported to exhibit increased antibacterial activity against Gram-positive bacteria, with some showing inhibition rates between 58% and 66% against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity Type
This compoundC. albicansTBDAntifungal
4-ChloroquinazolineA. niger32–42Antifungal
2-ArylquinazolinesStaphylococcus aureusTBDAntibacterial

Antitumor Activity

The antitumor potential of quinazoline derivatives has been widely studied, with several compounds showing cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that certain derivatives can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, quinazoline compounds have shown IC50 values ranging from 11 µM to over 25 µM against different cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study focused on the synthesis of trisubstituted quinazolines revealed significant cytotoxic activity against THP-1 and HL-60 cell lines. The findings suggest that modifications at the 4-position of the quinazoline core can enhance antitumor efficacy .

Antiparasitic Activity

Recent investigations into the antiparasitic effects of quinazoline derivatives have highlighted their potential against Trypanosoma cruzi, the causative agent of Chagas disease. Virtual screening methods identified several active compounds with IC50 values below 1 μM, indicating strong potential for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can lead to enhanced potency and selectivity for specific biological targets. For instance, substituents at the 4-position have been shown to significantly influence both antimicrobial and antitumor activities .

Table 2: Summary of SAR Findings

Substituent PositionSubstituent TypeEffect on Activity
4ChlorineIncreased lipophilicity
2CyclopropylEnhanced binding affinity
NAromatic aminesImproved cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-cyclopropylquinazolin-2-amine, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves nucleophilic substitution of a 4-chloroquinazoline intermediate with cyclopropylamine. For example, similar quinazoline derivatives are synthesized by reacting 4-chloro-2-(pyridin-3-yl)quinazoline with amines in 1-methyl-2-pyrrolidone (NMP) under inert atmosphere, using N,N-diisopropylethylamine as a base . Yield optimization may require adjusting stoichiometry (e.g., 1.5–2.0 equivalents of amine) and reaction time (e.g., overnight stirring). Post-reaction neutralization with aqueous NH₄OH precipitates the product, which is purified via recrystallization .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software for structure refinement . Key steps include:

  • Growing crystals via slow evaporation of DMSO/water mixtures.
  • Collecting diffraction data at low temperatures (e.g., 100 K) to minimize disorder.
  • Validating bond lengths and angles against density functional theory (DFT)-optimized geometries .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : For anti-inflammatory potential (common in quinazoline derivatives), use:

  • COX-1/COX-2 inhibition assays : Measure IC₅₀ values using fluorometric or colorimetric kits.
  • Cytokine profiling (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.
  • Dose-response curves (1–100 µM) to assess potency .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Optimize geometry using hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets .
  • Calculate HOMO-LUMO gaps to predict reactivity.
  • Include exact exchange terms (e.g., Becke’s 1993 functional) for accurate thermochemical data (e.g., atomization energies ±2.4 kcal/mol error) .
  • Validate with experimental UV-Vis spectra .

Q. What challenges arise in resolving crystallographic disorder in quinazoline derivatives?

  • Methodological Answer : Disordered solvent molecules or flexible cyclopropyl groups complicate refinement. Mitigation strategies:

  • Use SHELXL’s PART instruction to model partial occupancy.
  • Apply restraints to bond distances/angles during refinement.
  • Cross-validate with Hirshfeld surface analysis to identify weak interactions .

Q. How to design structure-activity relationship (SAR) studies for substituted quinazolin-4-amines?

  • Methodological Answer :

  • Core modifications : Replace chlorine with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Amine substituents : Test bulkier alkyl/aryl groups (e.g., morpholinopropyl) for steric effects on target binding .
  • Pharmacophore mapping : Overlay docking poses (e.g., using AutoDock Vina) with known inhibitors to identify critical interactions .

Q. How to address discrepancies between computational predictions and experimental biological data?

  • Methodological Answer :

  • Re-evaluate assay conditions : Confirm compound stability in DMSO/PBS and rule out aggregation.
  • Re-optimize DFT parameters : Include solvent effects (e.g., PCM model) and dispersion corrections .
  • Synchrotron validation : Collect high-resolution SCXRD data to resolve structural ambiguities .

Safety & Best Practices

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles to prevent exposure .
  • Ventilation : Use fume hoods for reactions involving volatile bases (e.g., NH₄OH).
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-cyclopropylquinazolin-2-amine
Reactant of Route 2
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4-chloro-N-cyclopropylquinazolin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.